2-Isopropylnaphtho[1,2-b]furan-4,5-dione
Description
Overview of Furan-Fused Naphthalene (B1677914) Dione (B5365651) Scaffolds in Organic and Medicinal Chemistry Research
Furan-fused naphthalene dione scaffolds are privileged structures in the landscape of organic and medicinal chemistry. These frameworks are present in a variety of natural products and have inspired the synthesis of numerous derivatives. The inherent chemical reactivity of the quinone moiety, coupled with the aromatic nature of the furan (B31954) and naphthalene rings, imparts a range of biological activities to these compounds. Researchers have extensively explored their potential as anticancer, antibacterial, and antifungal agents. beilstein-journals.orgmdpi.com The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, intercalation into DNA, and the inhibition of crucial cellular enzymes. nih.gov
The Specific Naphtho[1,2-b]furan-4,5-dione (B1211137) Ring System
The naphtho[1,2-b]furan-4,5-dione ring system is a specific isomeric arrangement where the furan ring is fused to the 'b' face of the naphthalene core at the 1 and 2 positions, and the dione functionality is located at positions 4 and 5. This particular arrangement results in an ortho-quinone structure. The parent compound, naphtho[1,2-b]furan-4,5-dione, has been the subject of significant research. It has been shown to induce apoptosis and S-phase arrest in breast cancer cells and exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial cell wall and key metabolic processes. nih.govtandfonline.comnih.gov
Isomeric and Analogous Naphthofuran-Dione Frameworks in Academic Inquiry
The structural diversity of naphthofuran-diones extends to several isomeric forms, with the naphtho[2,3-b]furan-4,9-dione (B1206112) and naphtho[2,1-b]furan (B1199300) derivatives being the most studied alongside the naphtho[1,2-b]furan-4,5-dione system. mdpi.comnih.gov The position of the furan ring and the quinone moiety significantly influences the molecule's electronic properties and, consequently, its biological activity. For instance, naphtho[2,3-b]furan-4,9-diones are also known for their wide range of biological activities, including antitumor and antiviral properties. mdpi.com The synthesis of these various isomers often starts from differently substituted naphthoquinone precursors, allowing for a systematic investigation of their structure-activity relationships. beilstein-journals.orgrsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13019-42-6 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-propan-2-ylbenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-8H,1-2H3 |
InChI Key |
MZUGDSYZZTWSFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Synonyms |
2-Isopropylnaphtho[1,2-b]furan-4,5-dione |
Origin of Product |
United States |
Isolation and Biosynthetic Context of Naphthofuran Diones
Natural Occurrence and Phytochemical Investigations
Phytochemical research has led to the identification and isolation of various naphthofuran-dione derivatives from plant species. These investigations are crucial for understanding the distribution of these compounds in nature.
The core chemical structure, Naphtho[1,2-b]furan-4,5-dione (B1211137), has been identified in the mangrove plant Avicennia marina. nih.gov This discovery highlights the marine environment as a source of unique natural products. The identification of this structural motif is a fundamental step in the broader search for substituted derivatives like the 2-isopropyl variant.
| Compound | Botanical Source |
| Naphtho[1,2-b]furan-4,5-dione | Avicennia marina nih.gov |
The isolation of naphthofuran-diones from complex natural extracts requires sophisticated analytical techniques. A study on the mangrove plant Avicennia lanata details a modern approach to this process. Researchers employed High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HRESI-LCMS)-based metabolomics-guided isolation and fractionation. researchgate.net This method allows for the targeted separation of bioactive natural products. Following the initial metabolomic profiling, high-throughput chromatographic techniques are utilized to purify the compounds of interest, leading to the isolation of novel naphthofuranquinone derivatives. researchgate.net
General Steps in Naphthofuran-Dione Isolation:
Extraction: Plant material is extracted using organic solvents.
Metabolomic Profiling: HRESI-LCMS is used to identify potential target compounds in the crude extract.
Guided Fractionation: The extract is separated into fractions based on the metabolomic data.
Chromatographic Purification: High-throughput chromatographic techniques are used to isolate pure compounds from the active fractions.
While direct reports on the natural occurrence of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione are scarce, the closely related isomer, 2-Isopropenylnaphtho[2,3-b]furan-4,9-dione, has been identified in Newbouldia laevis and Radermachera sinica. nih.gov The presence of an isopropenyl group, which is structurally similar to an isopropyl group, suggests that the 2-isopropyl-substituted naphthofuran-dione core is a plausible natural product. The isopropenyl group could be a precursor to or a metabolite of the isopropyl group through biochemical reduction or oxidation reactions.
| Related Compound | Botanical Source(s) |
| 2-Isopropenylnaphtho[2,3-b]furan-4,9-dione | Newbouldia laevis, Radermachera sinica nih.gov |
Proposed Biosynthetic Pathways of Naphthofuran-Dione Metabolites
The biosynthesis of naphthofuran-diones in plants is thought to involve several complex metabolic pathways. While the specific pathway for this compound has not been fully elucidated, educated proposals can be made based on the biosynthesis of other known 1,4-naphthoquinones and related fungal metabolites.
The formation of the core naphthoquinone structure in plants can occur through various routes, including the shikimate, acetate-polymalonate, and mevalonate pathways. scienceopen.com For instance, the o-succinylbenzoate (OSB) pathway is a well-established route to 1,4-naphthoquinones. scienceopen.com
In fungi, the production of isofuranonaphthoquinones is known to follow the polyketide biosynthetic route. researchgate.net This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications to yield the final product.
The introduction of the isopropyl group at the 2-position of the furan (B31954) ring likely occurs through the incorporation of a branched-chain amino acid precursor, such as valine, or through the prenylation of a naphthoquinone intermediate followed by subsequent enzymatic modifications.
Proposed General Biosynthetic Steps:
Formation of the Naphthoquinone Core: Assembly of the basic ring structure via pathways such as the polyketide or shikimate pathway.
Furan Ring Formation: Cyclization to form the furan moiety, potentially involving a hydroxylated naphthoquinone intermediate.
Introduction of the Isopropyl Group: Enzymatic addition of the isopropyl side chain, possibly from a branched-chain amino acid or a prenyl donor.
Final Modifications: Further enzymatic reactions such as oxidation to yield the final dione (B5365651) structure.
Synthetic Strategies for 2 Isopropylnaphtho 1,2 B Furan 4,5 Dione and Analogous Structures
De Novo Chemical Synthesis of the Naphtho[1,2-b]furan-4,5-dione (B1211137) Core
The foundational step in producing these complex molecules is the creation of the fundamental naphtho[1,2-b]furan-4,5-dione structure. This is typically achieved through multi-step processes that build the fused ring system.
Multi-Step Cyclization Reactions to Form the Furan (B31954) and Quinone Moieties
The formation of the furan and quinone components of the naphtho[1,2-b]furan-4,5-dione core often involves a one-pot reaction. For instance, the parent compound, naphtho[1,2-b]furan-4,5-dione, can be efficiently synthesized from 2-hydroxy-1,4-naphthoquinone (B1674593) and chloroacetaldehyde. nih.gov This method provides a direct route to the core structure. Milder reaction conditions, such as using diluted hydrochloric acid at 65°C for a short duration (15 minutes), have been employed to favor the formation of the angular naphtho[1,2-b]furan-4,5-dione structure over its linear counterpart. enpress-publisher.com
Synthesis of Alkyl 4,5-Dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate Derivatives
A notable synthetic route involves the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione. beilstein-journals.org This reaction, conducted in methanol (B129727) with potassium acetate (B1210297) at room temperature, yields a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates and alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org The total yield can reach up to 73%, with the two isomers forming in a roughly 2:1 ratio, respectively. beilstein-journals.org
Reactions of Substituted Acrylates with Hydroxynaphthalene-1,4-dione
The interaction between substituted acrylates and 2-hydroxynaphthalene-1,4-dione is a key strategy for constructing the naphthofuranone skeleton. For example, the reaction of 2-hydroxynaphthalene-1,4-dione with alkyl 3-bromo-3-nitroacrylates in the presence of a base like potassium acetate leads to the formation of dihydronaphthofuran-3-carboxylates. beilstein-journals.org This method highlights the versatility of using substituted acrylates to build the core heterocyclic structure.
Introduction and Functionalization of the Isopropyl Substituent
While specific methods for the direct introduction of an isopropyl group at the 2-position of the naphtho[1,2-b]furan-4,5-dione core are not extensively detailed in the provided search results, general strategies for alkyl substitution on furan rings can be inferred. These would typically involve the use of an appropriate isopropyl-containing precursor during the cyclization step or post-synthesis modification of a suitable functional group at the 2-position. For instance, a 2-unsubstituted naphthofuran could potentially be functionalized via Friedel-Crafts type reactions, though this is speculative.
Synthesis of Dihydronaphtho[1,2-b]furan-2,5-diol Intermediates and Derivatives
The synthesis of dihydronaphthofuran derivatives is a crucial aspect of this chemical space. A novel approach for creating diverse dihydronaphtho[1,2-b]furans involves a formal [3+2] cycloaddition reaction of 1,4-naphthoquinones with olefins, mediated by ceric ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) at room temperature. rsc.org Additionally, heating allyl naphthyl ethers in N,N'-diethyl aniline (B41778) with sodium methoxide (B1231860) can yield 2,3-dihydronaphtho[1,2-b]furan derivatives through a Claisen rearrangement. rsc.org The reduction of furan rings can also lead to dihydroxy derivatives. For example, 2,5-bis(hydroxymethyl)furan can be produced by the reduction of 5-hydroxymethylfurfural, and under more forceful conditions, this can lead to the corresponding tetrahydrofuran (B95107) derivative, 2,5-bis(hydroxymethyl)tetrahydrofuran. wikipedia.orggoogle.com
Comparative Synthetic Approaches for Naphtho[2,3-b]furan-4,9-diones
For comparison, the synthesis of the isomeric naphtho[2,3-b]furan-4,9-diones often starts from 2-hydroxy-1,4-naphthoquinone. mdpi.com Various methods have been developed, including:
Multi-component reactions. mdpi.com
Thermal cyclization with enamines. mdpi.com
CAN-mediated oxidative cycloaddition with enol ether. mdpi.com
Transition-metal promoted thermal cyclization. mdpi.com
Strong-base promoted thermal cyclization. mdpi.com
Strong oxidant-promoted thermal cyclization. mdpi.com
Friedel-Crafts acylation/oxidation. mdpi.com
Bromine-mediated intramolecular cyclization. mdpi.com
A modern, green approach involves a visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones and phenylacetylenes, which proceeds without the need for bases, metals, ligands, or other catalysts. mdpi.comnih.gov Another efficient method is a palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins. rsc.org
Data Tables
Table 1: Synthesis of Naphtho[1,2-b]furan-4,5-dione Derivatives
| Starting Materials | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone, Chloroacetaldehyde | One-pot reaction | Naphtho[1,2-b]furan-4,5-dione | Efficient | nih.gov |
Table 2: Comparative Synthesis of Naphtho[2,3-b]furan-4,9-diones
| Starting Materials | Method | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinones, Phenylacetylenes | Visible-light-mediated [3+2] cycloaddition | Blue LEDs (460 nm), Acetonitrile | Naphtho[2,3-b]furan-4,9-diones | mdpi.comnih.gov |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-Isopropylnaphtho[1,2-b]furan-4,5-dione |
| Naphtho[1,2-b]furan-4,5-dione |
| 2-hydroxy-1,4-naphthoquinone |
| Chloroacetaldehyde |
| Alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate |
| Alkyl 3-bromo-3-nitroacrylates |
| 2-hydroxynaphthalene-1,4-dione |
| Alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate |
| Dihydronaphtho[1,2-b]furan-2,5-diol |
| 1,4-naphthoquinones |
| Allyl naphthyl ethers |
| 2,3-dihydronaphtho[1,2-b]furan |
| 2,5-bis(hydroxymethyl)furan |
| 5-hydroxymethylfurfural |
| 2,5-bis(hydroxymethyl)tetrahydrofuran |
| Naphtho[2,3-b]furan-4,9-diones |
| Phenylacetylenes |
Visible-Light-Mediated [3+2] Cycloaddition Reactions
A contemporary and environmentally conscious approach to the synthesis of naphtho[2,3-b]furan-4,9-diones, which are structural isomers of the target compound, involves a visible-light-mediated [3+2] cycloaddition. researchgate.netscirp.org This method stands out for its mild reaction conditions and avoidance of heavy metals, bases, or other catalysts. nih.gov The reaction typically involves the irradiation of a solution of a 2-hydroxy-1,4-naphthoquinone and an alkyne or alkene with blue LEDs (around 460 nm) in a suitable solvent like acetonitrile. nih.govmdpi.com
The proposed mechanism initiates with the photoexcitation of the 2-hydroxy-1,4-naphthoquinone, which then undergoes an intermolecular [3+2] cycloaddition with the alkyne or alkene. nih.gov This is followed by an intramolecular cyclization to form a hydroquinone (B1673460) intermediate. nih.gov Subsequent 1,3-hydrogen transfer and air oxidation of the hydroquinone lead to the final naphtho[2,3-b]furan-4,9-dione (B1206112) product. nih.gov This photochemical protocol has demonstrated excellent regioselectivity and tolerance for a variety of functional groups on the reactants. scirp.orgnih.gov
This green synthetic route provides a powerful and efficient means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones and their dihydrogenated analogs, which are promising scaffolds for drug discovery. scirp.org
Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones synthesized via Visible-Light-Mediated [3+2] Cycloaddition
| 2-Hydroxy-1,4-naphthoquinone Reactant | Alkyne/Alkyne Reactant | Product |
| 2-Hydroxy-1,4-naphthoquinone | Phenylacetylene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | (4-Formylphenyl)acetylene | 2-(4-Formylphenyl)naphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | (4-Chlorophenyl)acetylene | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | Styrene | 2-Phenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | 4-Chlorostyrene | 2-(4-Chlorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione |
Palladium-Catalyzed Reverse Hydrogenolysis Processes
An innovative and atom-economical method for the synthesis of naphtha[2,3-b]furan-4,9-diones is the palladium-catalyzed reverse hydrogenolysis. rsc.orgrsc.org This process involves the direct coupling of 2-hydroxy-1,4-naphthoquinones with various olefins, catalyzed by commercially available palladium on carbon (Pd/C). rsc.orgrsc.org A key advantage of this method is that it proceeds without the need for external oxidants or hydrogen acceptors, with the only byproduct being hydrogen gas (H₂), making it an intrinsically waste-free approach. rsc.orgrsc.org
The reaction is typically carried out in a high-boiling solvent such as dimethylacetamide (DMA) at elevated temperatures. rsc.org The palladium catalyst facilitates the two-site coupling of the 2-hydroxy-1,4-naphthoquinone and the olefin, preserving the core structures of the starting materials in the final product. rsc.org This method has been shown to be effective for a range of olefins, including those with methyl, ethyl, isobutyl, and methoxyl groups, affording the corresponding naphtha[2,3-b]furan-4,9-diones in moderate to high yields. rsc.org The simplicity of the catalytic system and the use of a recyclable catalyst highlight its potential for industrial applications. rsc.org
Table 2: Substrate Scope in Palladium-Catalyzed Reverse Hydrogenolysis
| 2-Hydroxy-1,4-naphthoquinone Reactant | Olefin Reactant | Product |
| 2-Hydroxy-1,4-naphthoquinone | Methyl Vinyl Ketone | 2-Methylnaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | Ethyl Vinyl Ketone | 2-Ethylnaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | Isobutyl Vinyl Ketone | 2-Isobutylnaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | Methoxy-1,4-benzoquinone | Functionalized Naphtha[2,3-b]furan-4,9-dione |
Cyclization of Naphthoquinone Precursors
The cyclization of suitably substituted naphthoquinone precursors is a fundamental strategy for constructing the furan ring of naphthofuran-diones. Various conditions can be employed to effect this transformation, often starting with 2-hydroxy-1,4-naphthoquinone (lawsone) and a reagent that provides the atoms for the furan ring.
One approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with alkyl 3-bromo-3-nitroacrylates in the presence of a base like potassium acetate. beilstein-journals.org This reaction, conducted in methanol at room temperature, leads to the formation of a mixture of isomeric products, including alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org
Other established methods for the cyclization to form the naphtho[2,3-b]furan-4,9-dione skeleton include:
Thermal cyclization with enamines : The reaction of 2-hydroxy-1,4-naphthoquinones with enamines derived from ketones in refluxing toluene (B28343) can yield 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. rsc.org
Transition-metal promoted thermal cyclization : Various transition metals can catalyze the cyclization of appropriately substituted naphthoquinone precursors. researchgate.net
Strong-base or strong-oxidant promoted thermal cyclization : These conditions can also be used to facilitate the intramolecular cyclization to form the furan ring. researchgate.net
These methods offer a range of options for accessing naphthofuran-diones, with the choice of method depending on the desired substitution pattern and the availability of starting materials.
Oxidation of Hydroxynaphthofuran Precursors
The final step in the synthesis of many naphthofuran-diones, including the target compound and its analogs, is often an oxidation reaction. This can involve the oxidation of a hydroquinone intermediate or the oxidative cyclization of a precursor.
A historically significant method is the Hooker oxidation, which involves the oxidation of a 2-hydroxy-3-alkyl-1,4-naphthoquinone with an oxidizing agent like potassium permanganate. nih.gov This reaction can lead to the shortening of the alkyl chain and subsequent cyclization to form the furan ring. nih.gov For instance, nor-lapachol can be obtained from lapachol (B1674495) via Hooker oxidation. rsc.org
In a more direct synthesis of the furanonaphthoquinone skeleton, the mercuric acetate oxidation of iso-lapachol has been reported to be an efficient method for producing angular furanonaphthoquinones. rsc.org
Furthermore, as mentioned in the visible-light-mediated synthesis, the final step is the air oxidation of a hydroquinone intermediate to the stable dione (B5365651) product. nih.gov This spontaneous oxidation is a common feature in the synthesis of quinone-containing compounds. The choice of oxidant and precursor is critical in determining the final product and yield.
Reactivity and Reaction Mechanisms of Naphthofuran Dione Systems
Reactivity of the Quinone Functionality
The ortho-quinone embedded within the 2-Isopropylnaphtho[1,2-b]furan-4,5-dione framework is a key driver of its reactivity. This functionality is characterized by its electrophilic nature and its ability to participate in redox processes.
The quinone moiety is readily susceptible to reduction by hydride-donating reagents such as sodium borohydride (NaBH4). This reaction proceeds via nucleophilic addition of a hydride ion to one of the carbonyl carbons, followed by a second hydride addition to the other carbonyl group. The resulting intermediate alkoxides are then protonated upon workup to yield the corresponding diol, 4,5-dihydroxy-2-isopropylnaphtho[1,2-b]furan. masterorganicchemistry.comlibretexts.orgpressbooks.pub The reduction of quinones to hydroquinones is a fundamental transformation in their chemistry. nih.gov
The general mechanism involves the stepwise reduction of the two carbonyl groups. The first hydride attack forms an alkoxide intermediate, which can then be protonated. A second hydride attack on the remaining carbonyl group, followed by protonation, leads to the final diol product. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com
Table 1: Illustrative Reductive Transformation of this compound
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH4) in Methanol | 4,5-Dihydroxy-2-isopropylnaphtho[1,2-b]furan |
This table presents a representative reductive transformation. Specific reaction conditions and yields would require experimental verification.
The quinone functionality can participate in oxidative processes, often involving the generation of reactive oxygen species (ROS). Quinones can undergo redox cycling, a process in which the quinone is reduced to a semiquinone radical anion, which can then transfer an electron to molecular oxygen to form superoxide radicals. This process can be initiated by cellular reductases. The regeneration of the quinone allows the cycle to continue, leading to the accumulation of ROS, which can induce oxidative stress. nih.gov This reactivity is a key aspect of the biological activity of many quinone-containing compounds.
Chemical Transformations Involving the Furan (B31954) Ring System
The furan ring in this compound, while aromatic, is less so than benzene and is therefore more susceptible to certain types of reactions. chemicalbook.com Its reactivity is influenced by the electron-donating nature of the oxygen atom and the fusion to the electron-withdrawing naphthoquinone system.
The furan moiety can potentially undergo Diels-Alder reactions, acting as a diene. rsc.orgscispace.comuliege.bemdpi.comnih.gov The viability of this reaction would depend on the dienophile and the reaction conditions, as the aromaticity of the furan ring would need to be overcome. High temperatures are often required for the Diels-Alder reactions of furans. nih.gov
Furthermore, the furan ring can be susceptible to ring-opening reactions under certain conditions, although the stability conferred by the fused aromatic system makes this less likely than in simple furans.
Substitution Reactions on Aromatic and Heterocyclic Moieties
Electrophilic substitution reactions are characteristic of both the benzene and furan rings. In the case of this compound, the directing effects of the existing substituents and the inherent reactivity of the different rings will determine the position of substitution.
For the furan ring, electrophilic substitution is generally favored at the 2- and 5-positions due to the ability of the oxygen atom to stabilize the intermediate carbocation through resonance. chemicalbook.compearson.comyoutube.com In this specific molecule, the 2-position is already substituted with an isopropyl group. Therefore, electrophilic attack on the furan ring would most likely occur at the 3-position, although this is generally less favored than the 2- or 5-positions in unsubstituted furans.
On the benzonaphthoid portion of the molecule, the directing effects of the quinone and the fused furan ring will influence the position of electrophilic attack. The quinone functionality is deactivating, directing incoming electrophiles to the benzene ring not directly fused to the furan.
Advanced Synthetic Methodologies Utilizing Specific Reaction Conditions
The complex structure of this compound lends itself to the application of modern synthetic methodologies for further functionalization.
While not specifically documented for this compound, copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-phosphorus bonds in heterocyclic systems. researchgate.netnih.govnih.govdntb.gov.uaorganic-chemistry.org A plausible, though hypothetical, application of this methodology would be the direct C-H phosphinoylation of the naphthofuran-dione core.
This type of reaction would likely involve the use of a copper catalyst, a suitable ligand, and a phosphine oxide source, such as diphenylphosphine oxide. The reaction would proceed via a C-H activation mechanism, leading to the formation of a new C-P bond. The regioselectivity of such a reaction would be a critical aspect to control, with potential sites of reaction on both the furan and the aromatic rings.
Table 2: Illustrative Copper-Catalyzed Phosphinoylation
| Reactant | Reagent | Catalyst | Product |
| This compound | Diphenylphosphine oxide | Copper(I) salt | Phosphine oxide derivative of this compound |
This table represents a hypothetical advanced synthetic transformation. The feasibility, specific conditions, and regioselectivity would need to be determined experimentally.
Reactions with Imine and Phosphine Oxide Reagents
The reactivity of the this compound system is largely dictated by the electrophilic nature of the ortho-quinone moiety. This structural feature makes it a prime target for nucleophilic attack by various reagents, including those containing nitrogen and phosphorus.
While direct experimental studies on the reaction of this compound with pre-formed imines are not extensively documented, the reactivity of the parent naphtho[1,2-b]furan-4,5-dione (B1211137) core and other ortho-quinones with primary and secondary amines provides a strong basis for predicting its behavior. The reaction of ortho-quinones with amines is a well-established route to various nitrogen-containing heterocyclic compounds. It is anticipated that this compound would react with amines to form aminonaphthofuran-dione derivatives. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with aromatic amines and glyoxylic acid monohydrate has been shown to produce 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives, indicating the susceptibility of the quinone ring to amination.
Similarly, the interaction with phosphine oxides, which can act as nucleophiles, is of significant interest. Although direct evidence for the reaction of this compound with phosphine oxides is scarce, the known reactions of ortho-quinones with phosphines suggest a likely pathway. Typically, phosphines add to one of the carbonyl carbons of the ortho-quinone, leading to the formation of a phosphorus ylide or a phosphonium salt. Subsequent reactions can then lead to a variety of functionalized products. It is plausible that phosphine oxides, particularly if activated, could engage in similar nucleophilic additions to the electron-deficient carbonyl carbons of the naphthofuran-dione system.
Table 1: Predicted Reactivity of this compound with Imine and Phosphine Oxide Analogs
| Reagent Type | Predicted Reaction Type | Potential Product Class |
| Primary/Secondary Amines | Nucleophilic Addition | Aminonaphthofuran-diones |
| Phosphines | Nucleophilic Addition | Phosphorus Ylides/Phosphonium Salts |
Mechanistic Investigations of Cyclization and Functionalization Reactions
The formation of the naphtho[1,2-b]furan-4,5-dione core and its subsequent functionalization are underpinned by intricate reaction mechanisms. Understanding these pathways is crucial for the rational design of synthetic routes to novel derivatives.
The synthesis of the naphthofuran-dione skeleton often originates from 2-hydroxy-1,4-naphthoquinone derivatives. A common strategy involves the annulation of a furan ring onto the naphthoquinone framework. One plausible mechanism for the formation of the furan ring in systems analogous to this compound involves an initial nucleophilic attack of the hydroxyl group of a 2-hydroxy-3-substituted-1,4-naphthoquinone onto an electrophilic center, followed by cyclization and dehydration. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with various reagents can lead to the formation of the furan ring through different mechanistic manifolds, including palladium-catalyzed processes. nih.gov
Functionalization reactions on the pre-formed this compound would primarily occur at the ortho-quinone moiety. Nucleophilic addition is a key mechanistic pathway. In reactions with nitrogen nucleophiles, such as amines, the mechanism likely involves the initial attack of the amine on one of the carbonyl carbons of the quinone. This is followed by proton transfer and subsequent tautomerization or oxidation to yield the final amino-substituted product. A proposed mechanism for the reaction of 2-hydroxy-1,4-naphthoquinone with amines involves the formation of an intermediate that undergoes Michael addition and subsequent intramolecular nucleophilic annulation to form the furan ring fused with an amino substituent. nih.gov
Computational studies on related systems can provide further insight into the energetics and transition states of these reactions. For example, density functional theory (DFT) calculations could be employed to model the reaction pathways for both the cyclization to form the naphthofuran-dione and the subsequent nucleophilic additions, thereby elucidating the regioselectivity and stereoselectivity of these transformations.
Table 2: Key Mechanistic Steps in the Chemistry of Naphthofuran-Dione Systems
| Process | Key Mechanistic Steps | Intermediates |
| Furan Ring Cyclization | Nucleophilic attack, Cyclization, Dehydration | 2-hydroxy-3-substituted-1,4-naphthoquinone derivatives |
| Nucleophilic Functionalization | Nucleophilic attack on carbonyl carbon, Proton transfer, Tautomerization/Oxidation | Zwitterionic adducts, Enolates |
Spectroscopic Characterization and Structural Elucidation of Naphthofuran Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
An analysis of the molecular structure of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione using NMR spectroscopy was planned. This would have involved a detailed examination of proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This subsection would have presented the ¹H NMR spectrum of the compound, detailing the chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). This data is crucial for determining the arrangement of hydrogen atoms within the molecule. However, no such data could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A description of the ¹³C NMR spectrum was intended to be provided here, which would have shown the chemical shifts for each of the 15 carbon atoms in the this compound structure. This is a key technique for mapping the carbon skeleton of a molecule. This information is not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
The use of mass spectrometry for the confirmation of the molecular weight and the study of the fragmentation patterns of this compound was to be detailed.
High-Resolution Mass Spectrometry (HRMS)
HRMS data provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized or isolated molecule. No HRMS data for this compound has been published.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Confirmation
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the confirmation of the presence of a compound in a sample and to obtain its mass spectrum. A review of available GC-MS data libraries and literature did not yield any results for the specified compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the primary functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. While specific IR data for this compound is not extensively detailed in publicly available literature, the characteristic absorption bands can be predicted based on the analysis of its core structure and related naphthofuran derivatives. researchgate.net
The key functional groups expected to produce distinct signals in the IR spectrum of this compound include the carbonyl (C=O) groups of the dione (B5365651) moiety, the aromatic carbon-carbon double bonds (C=C) of the naphthalene (B1677914) ring system, the carbon-oxygen (C-O) bonds of the furan (B31954) ring, and the aliphatic carbon-hydrogen (C-H) bonds of the isopropyl group.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carbonyl (C=O) | 1650-1700 | Stretching |
| Aromatic (C=C) | 1500-1600 | Stretching |
| Furan (C-O-C) | 1000-1300 | Asymmetric & Symmetric Stretching |
| Aliphatic (C-H) | 2850-3000 | Stretching |
The carbonyl stretching vibrations are particularly informative. The presence of two distinct C=O absorption bands in the region of 1650-1700 cm⁻¹ would be a strong indicator of the dione structure. The precise frequencies can provide insights into the electronic environment of the carbonyl groups. The aromatic C=C stretching bands confirm the presence of the naphthalene core, while the C-O stretching of the furan ring is crucial for identifying the heterocyclic system. The characteristic C-H stretching and bending vibrations of the isopropyl group would further confirm the substitution at the 2-position. For instance, in studies of related naphthofuran derivatives, strong absorption bands corresponding to these functional groups have been instrumental in confirming their successful synthesis. researchgate.net
X-ray Diffraction Analysis for Crystalline State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
In a hypothetical X-ray diffraction analysis of this compound, the expected outcomes would include:
Confirmation of the Fused Ring System: The analysis would confirm the fusion of the naphthalene and furan rings, providing precise measurements of the bond lengths and angles within this core structure.
Determination of Molecular Geometry: The planarity or any deviation from planarity of the molecule would be established.
Conformation of the Isopropyl Group: The orientation and rotational freedom of the isopropyl substituent relative to the furan ring would be determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and extent of intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, which govern the solid-state properties of the compound.
The synthesis of various naphthofuran derivatives and their subsequent characterization by X-ray diffraction has been a key strategy in confirming their structures. beilstein-journals.org
Raman Spectroscopy for In Situ Mechanistic Probing
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds and for in situ analysis of chemical reactions in aqueous media.
Specific Raman spectroscopic data for this compound is scarce in the literature. However, the application of Raman spectroscopy to similar quinone-containing compounds suggests its potential for mechanistic studies. For instance, Raman spectroscopy can be employed to monitor changes in the vibrational modes of the dione group upon interaction with other molecules or upon electrochemical reduction.
The key Raman active modes expected for this compound would include:
Symmetric Carbonyl Stretch: The symmetric stretching vibration of the C=O groups, which is often strong in the Raman spectrum.
Ring Breathing Modes: The collective vibrations of the aromatic and furan rings, which can provide information about the integrity and electronic state of the fused ring system.
Skeletal Vibrations: Vibrations involving the carbon skeleton of the molecule.
By monitoring shifts in the positions and intensities of these Raman bands, it is possible to probe the interactions of the naphthofuran-dione with biological targets or to follow the progress of a chemical transformation in real-time. This makes Raman spectroscopy a valuable tool for in situ mechanistic probing of reactions involving this class of compounds.
Theoretical and Computational Investigations of Naphthofuran Diones
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
No specific studies detailing quantum chemical calculations for 2-Isopropylnaphtho[1,2-b]furan-4,5-dione were identified. Such calculations are essential for understanding the molecule's electron distribution, orbital energies, and predicting its reactivity in chemical and biological systems.
Molecular Docking Simulations for Elucidating Molecular Interactions
Ligand-Protein Binding Studies for Staphyloxanthin Biosynthesis Inhibition (for 2-Isopropylnaphtho[2,3-b]furan-4,9-dione with CrtM enzyme)
There is no available research on the molecular docking of this compound for the inhibition of staphyloxanthin biosynthesis.
Investigation of Interactions with Key Signaling Proteins (e.g., JNK, ERK, Src)
Specific molecular docking studies of this compound with the signaling proteins JNK, ERK, and Src have not been reported in the reviewed literature.
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
No computational modeling studies focused on the structure-activity relationship of this compound were found.
Prediction of Spectroscopic Signatures and Molecular Properties
While basic molecular properties are known, detailed predictions of its spectroscopic signatures (e.g., NMR, IR, UV-Vis) based on computational methods are not available.
Advanced Biological Activity Investigations and Molecular Mechanisms of Naphthofuran Diones
Mechanistic Basis of Naphtho[1,2-b]furan-4,5-dione (B1211137) Action in Cellular Processes
The anti-cancer activity of Naphtho[1,2-b]furan-4,5-dione (NFD) is attributed to its ability to interfere with key cellular pathways that control cell division and survival. Research has demonstrated that NFD can inhibit the proliferation of various cancer cells, including breast cancer, oral squamous cell carcinoma, and human hepatoma cells, by inducing cell cycle arrest and programmed cell death (apoptosis). nih.govnih.govnih.gov
A critical aspect of NFD's anti-proliferative effect is its ability to halt the cell cycle in the S-phase. nih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. The S-phase is the stage where the cell synthesizes new DNA. By arresting the cycle at this point, NFD effectively stops cancer cells from replicating their genetic material, thereby preventing their proliferation. Studies on human breast cancer cells (MDA-MB-231) have shown that treatment with NFD leads to a significant accumulation of cells in the S-phase. nih.gov
The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. The Cyclin A/Cdk2 and Cyclin B/Cdk2 complexes are particularly crucial for the S and G2/M phases, respectively. nih.govtaylorandfrancis.com Research has shown that NFD-induced S-phase arrest is directly linked to a significant decrease in the protein expression levels of Cyclin A, Cyclin B, and Cdk2 in breast cancer cells. nih.gov The downregulation of these key regulatory proteins disrupts the normal progression of the cell cycle, leading to the observed arrest in the S-phase. nih.gov This targeted disruption of the cell cycle machinery is a key component of NFD's anti-cancer mechanism.
Table 1: Effect of Naphtho[1,2-b]furan-4,5-dione (NFD) on Cell Cycle Regulatory Proteins
| Protein | Function in Cell Cycle | Observed Effect of NFD Treatment | Reference |
| Cyclin A | Forms complexes with Cdk2 to regulate S-phase progression. | Marked decrease in protein expression. | nih.gov |
| Cyclin B | Primarily forms complexes with Cdk1 for G2/M transition, but can associate with Cdk2. | Marked decrease in protein expression. | nih.gov |
| Cdk2 | Kinase that, when complexed with cyclins, drives S-phase progression. | Marked decrease in protein expression. | nih.gov |
In addition to halting cell proliferation, NFD is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many cancer cells develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. NFD circumvents these mechanisms by activating intrinsic apoptotic pathways. The induction of apoptosis by NFD is characterized by several key cellular events, including the externalization of phosphatidylserine, an increase in the sub-G1 cell population (indicative of DNA fragmentation), and the activation of caspases. nih.govnih.gov
NFD triggers the intrinsic, or mitochondrial, pathway of apoptosis. A hallmark of this pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.govnih.govnih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytoplasmic cytochrome c then initiates a cascade of events, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.govnih.govnih.gov The activation of these caspases is the final step that leads to the systematic dismantling of the cell and its death. nih.govnih.govnih.gov
The integrity of the mitochondrial membrane is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bad, Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-X(L)). nih.govnih.gov NFD treatment has been shown to shift the balance in favor of apoptosis by up-regulating the expression of the pro-apoptotic protein Bad and down-regulating the expression of the anti-apoptotic proteins Bcl-2 and Bcl-X(L). nih.govnih.gov Furthermore, NFD reduces the levels of Survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. nih.govnih.gov This concerted modulation of key apoptotic regulators effectively lowers the threshold for apoptosis, sensitizing the cancer cells to death signals.
Table 2: Modulation of Apoptotic Proteins by Naphtho[1,2-b]furan-4,5-dione (NFD)
| Protein | Role in Apoptosis | Observed Effect of NFD Treatment | Reference |
| Bad | Pro-apoptotic | Upregulation | nih.govnih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation | nih.govnih.gov |
| Bcl-X(L) | Anti-apoptotic | Downregulation | nih.govnih.govnih.gov |
| Survivin | Inhibitor of Apoptosis | Downregulation | nih.govnih.gov |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial communication networks within cells that regulate processes like proliferation, differentiation, and apoptosis. nih.gov Studies have revealed that NFD's cellular effects are mediated through the activation of specific MAPK pathways. In breast cancer cells, NFD activates c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). nih.gov
Interestingly, the use of specific inhibitors has shown that the JNK and ERK pathways, but not the p38 MAPK pathway, are instrumental in NFD-induced S-phase arrest and apoptosis in these cells. nih.gov Inhibition of JNK and ERK signaling reversed the NFD-induced changes in the levels of cyclins, Cdk2, and the Bcl-2 family proteins. nih.gov In contrast, studies on human hepatoma cells suggest that an imbalance between p38 MAPK and NF-kappaB signaling caused by NFD contributes to its anti-proliferative and apoptotic effects. nih.gov This indicates that the precise MAPK signaling pathways involved may be context-dependent, varying with the type of cancer cell.
Role of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
Activation of c-Jun N-Terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK) Pathways
Naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to influence critical signaling pathways that govern cell fate. nih.gov Specifically, NFD activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways in MDA-MB-231 breast cancer cells. nih.gov This activation is significant as both JNK and ERK are members of the mitogen-activated protein kinase (MAPK) family, which are responsive to various stress stimuli and play roles in cellular processes like differentiation and apoptosis. nih.govwikipedia.org
The activation of JNK and ERK by NFD is not an isolated event but rather a crucial part of a larger signaling cascade. nih.gov The JNK pathway, in particular, can be triggered by a variety of environmental stresses and inflammatory cytokines. creative-diagnostics.com Once activated, JNKs can phosphorylate a range of proteins, including the transcription factor c-Jun, thereby modifying their activity. wikipedia.orgembopress.org
In the context of NFD-treated MDA-MB-231 cells, the activation of JNK and ERK signaling pathways has been demonstrated to be instrumental in mediating S-phase arrest and apoptosis. nih.gov The use of specific inhibitors for JNK (SP600125) and ERK (PD98059) was found to suppress these NFD-induced effects. nih.gov This suggests a direct link between the activation of these pathways by NFD and the subsequent anti-proliferative and apoptotic outcomes observed in these cancer cells. nih.gov The interplay between these pathways is complex, with evidence suggesting that the ERK pathway can regulate both the expression and phosphorylation of c-Jun, a key downstream target. embopress.org
| Pathway Component | Effect of Naphtho[1,2-b]furan-4,5-dione | Downstream Consequence in MDA-MB-231 Cells |
| c-Jun N-Terminal Kinase (JNK) | Activation | Induction of S-phase arrest and apoptosis |
| Extracellular Signal-Regulated Kinase (ERK) | Activation | Induction of S-phase arrest and apoptosis |
Inhibition of Cell Migration and Invasion by Naphtho[1,2-b]furan-4,5-dione
Naphtho[1,2-b]furan-4,5-dione (NFD) has demonstrated the ability to impede the migration and invasion of MDA-MB-231 human breast cancer cells, key processes in cancer metastasis. nih.govnih.gov This inhibitory action is achieved without inducing apoptosis or growth arrest at the tested concentrations, highlighting a specific effect on cell motility. nih.gov
A primary mechanism underlying the anti-migratory and anti-invasive effects of NFD is the significant blockage of Src kinase activity in MDA-MB-231 cells. nih.gov Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, survival, and migration. capes.gov.br The inhibition of Src by NFD is a critical event, as Src is known to be a downstream molecule in the JAK2 signaling pathway, which is also suppressed by NFD. nih.gov The use of a Src inhibitor, PP2, confirmed that the subsequent effects on focal adhesion proteins are indeed mediated through Src. nih.gov
Following the suppression of Src kinase activity, NFD treatment leads to a reduction in the phosphorylation of several key proteins involved in cell adhesion and migration. nih.gov This includes the focal adhesion kinase (FAK), a non-receptor tyrosine kinase that is crucial for cell motility. nih.govcapes.gov.br Specifically, NFD treatment correlates with decreased phosphorylation of FAK at multiple tyrosine sites (Tyr 576/577, 861, and 925). nih.gov
Furthermore, NFD attenuates the phosphorylation of other focal adhesion-associated proteins, namely p130(Cas) at Tyr 410 and paxillin (B1203293) at Tyr 118. nih.gov The phosphorylation of these proteins is essential for the assembly and disassembly of focal adhesions, which are dynamic structures that mediate cell adhesion to the extracellular matrix and are fundamental for cell movement. The maintenance of agonist-sensitive pools of phosphatidylinositol 4,5-bisphosphate (PIP2) appears to be necessary for FAK signaling to occur. nih.gov
The collective inhibition of Src, FAK, p130(Cas), and paxillin phosphorylation by NFD disrupts the signaling pathways that control breast cancer cell migration and invasion, suggesting its therapeutic potential in targeting cancer metastasis. nih.gov
| Target Protein | Effect of Naphtho[1,2-b]furan-4,5-dione | Functional Consequence |
| Src Kinase | Significant block of kinase activity | Inhibition of downstream signaling for migration and invasion |
| Focal Adhesion Kinase (FAK) | Reduced phosphorylation at Tyr 576/577, 861, and 925 | Attenuation of cell motility and adhesion signaling |
| p130(Cas) | Reduced phosphorylation at Tyr 410 | Disruption of focal adhesion dynamics |
| Paxillin | Reduced phosphorylation at Tyr 118 | Impairment of cell adhesion and migration |
Antimicrobial Activity and Structure-Activity Relationships
The challenge of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents. nih.govnih.gov While specific studies on the direct efficacy of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione against drug-resistant S. aureus are not detailed in the provided results, the broader class of naphthoquinones and their derivatives have been investigated for their antibacterial properties. nih.gov
A related compound, 2-Isopropylnaphtho[2,3-b]furan-4,9-dione, has been identified as a potent inhibitor of staphyloxanthin (STX) biosynthesis in Staphylococcus aureus. nih.gov Staphyloxanthin is a carotenoid pigment that imparts a golden color to S. aureus colonies and acts as a virulence factor by protecting the bacterium from oxidative stress. nih.gov
The inhibition of STX biosynthesis is considered a promising anti-virulence strategy. nih.gov Studies on tetrangomycin (B1203879) derivatives, which include naphthoquinones, have revealed that the presence of lipophilic and hydrogen acceptor moieties on the naphthoquinone ring is crucial for the inhibition of STX. nih.gov Specifically, 2-Isopropylnaphtho[2,3-b]furan-4,9-dione was one of the most potent inhibitors identified in a study of 27 derivatives. nih.gov The mechanism of action is believed to involve the downregulation of the crtM gene, which is essential for STX biosynthesis. nih.gov
| Compound | Target | Mechanism of Action |
| 2-Isopropylnaphtho[2,3-b]furan-4,9-dione | Staphyloxanthin Biosynthesis in S. aureus | Inhibition of the CrtM enzyme, likely through interaction with lipophilic and hydrogen acceptor moieties. |
Inhibition of Staphyloxanthin Biosynthesis by 2-Isopropylnaphtho[2,3-b]furan-4,9-dione
Anti-Trypanosomal Growth Inhibitory Activity of the Naphtho[1,2-b]furan-4,5-dione Core
The Naphtho[1,2-b]furan-4,5-dione core is a structural motif that has been investigated for its potential to inhibit the growth of trypanosomal parasites, the causative agents of diseases such as Chagas disease and African sleeping sickness. Naphthoquinones, the broader class of compounds to which this core belongs, are recognized for their redox properties and have been explored as a source of new trypanocidal agents. nih.gov
Research has demonstrated that naphthofuranquinone derivatives can exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, four newly synthesized naphthofuranquinones were evaluated for their activity against T. cruzi. These compounds demonstrated the ability to inhibit the proliferation of the epimastigote form of the parasite and were also active against the trypomastigote form. nih.gov The trypanocidal activity of these naphthofuranquinones underscores the potential of this chemical class in the development of treatments for Chagas' disease. nih.gov
Furthermore, a review on naphthofurans highlighted that certain derivatives have shown activity against Trypanosoma brucei brucei, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μM. researchgate.net While these findings are promising, it is important to note that the specific anti-trypanosomal activity of the unsubstituted Naphtho[1,2-b]furan-4,5-dione core has not been extensively detailed in the available literature. The activity of derivatives is often modulated by the nature and position of substituents on the core structure. For instance, the presence of electron-withdrawing groups has been shown to markedly improve the antitrypanosomal activity of other heterocyclic quinone systems. nih.gov
The mechanism of action of naphthoquinones against trypanosomes is thought to involve their redox-cycling capabilities, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components of the parasite. nih.gov The mitochondrion and DNA have been identified as primary targets for some naphthoquinone derivatives in T. cruzi. nih.gov
While direct studies on this compound are limited, the documented anti-trypanosomal activity of related naphthofuranquinones suggests that the Naphtho[1,2-b]furan-4,5-dione core is a promising scaffold for the development of new anti-trypanosomal agents.
General Biological Activities of Naphthofuran Scaffolds
The naphthofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities are attributed to the unique electronic and structural properties of the fused ring system.
Naphthofuran derivatives have been reported to possess antioxidant properties. The fundamental chemistry of the quinone moiety within many naphthofuran structures allows them to participate in redox reactions. nih.gov This ability to be reduced and subsequently re-oxidized enables them to act as antioxidants by scavenging free radicals. The redox properties are driven by the formation of a stable aromatic system. nih.gov
The anti-inflammatory activity of naphthofuran scaffolds has been a subject of significant research. Naphtho[1,2-b]furan-4,5-dione itself has been shown to induce apoptosis and S-phase arrest in cancer cells through the activation of JNK and ERK signaling pathways, which are also involved in inflammatory responses. nih.gov Furthermore, naphtho[1,2-b]furan-4,5-dione has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with proposed mechanisms including damage to the bacterial wall/membrane and disruption of key metabolic pathways. nih.gov While this is an antibacterial effect, the underlying mechanisms of membrane interaction and metabolic disruption can be relevant to anti-inflammatory actions.
While specific studies focusing solely on the antipyretic activity of this compound are not prominent in the reviewed literature, this property is often associated with anti-inflammatory and analgesic activities.
Similar to antipyretic activity, the analgesic effects of naphthofuran scaffolds are often linked to their anti-inflammatory properties. The modulation of signaling pathways involved in inflammation can also impact pain perception.
Table 2: Summary of Biological Activities of the Naphthofuran Scaffold
| Biological Activity | Key Findings |
| Anti-Trypanosomal | Derivatives show activity against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.govresearchgate.net |
| Antioxidant | The quinone moiety facilitates redox cycling and scavenging of free radicals. nih.gov |
| Anti-inflammatory | Naphtho[1,2-b]furan-4,5-dione can modulate signaling pathways like JNK and ERK. nih.gov |
| Antibacterial | Naphtho[1,2-b]furan-4,5-dione is a potent agent against MRSA. nih.gov |
Potential Chemical and Materials Science Applications of Naphthofuran Dione Frameworks
Development of Advanced Functional Materials
The unique chemical architecture of naphthofuran-diones makes them promising candidates for the development of advanced functional materials. The fusion of the electron-rich furan (B31954) ring with the extended π-system of the naphthoquinone core results in a rigid, planar structure with tunable electronic properties. Researchers are exploring how modifications to this basic framework can lead to materials with novel characteristics.
The synthesis of various derivatives of the naphtho[1,2-b]furan-4,5-dione (B1211137) and the isomeric naphtho[2,3-b]furan-4,9-dione (B1206112) scaffolds is a key step in this exploration. beilstein-journals.orgresearchgate.net For instance, the combination of a furan ring with other carbo- and heterocyclic structures is a known strategy for producing new types of heterocyclic compounds with useful properties. beilstein-journals.org The inherent properties of the naphthofuran structure, such as those found in naturally occurring compounds like Laevigatin and (+)-Heritol, suggest potential for creating materials with specific functions. researchgate.net
While direct applications of 2-Isopropylnaphtho[1,2-b]furan-4,5-dione in functional materials are not yet widely reported, the study of related compounds provides insight into their potential. For example, the synthesis of dihydronaphthofuran derivatives has been a subject of interest, as these compounds are found in many important natural and non-natural products and can serve as building blocks for more complex molecules. rsc.org The development of efficient synthetic routes to these frameworks is crucial for making them accessible for materials science research.
Applications in Organic Electronics and Photonic Devices, e.g., Fluorescent Compounds
The extended conjugation and rigid planarity of the naphthofuran-dione system are features that are highly desirable for applications in organic electronics and photonics. These characteristics can facilitate intermolecular charge transport and lead to interesting photophysical properties, such as fluorescence.
| Compound Family | Absorption Max (λabs) | Emission Max (λem) | Key Features |
| Dienone Derivatives | 421–431 nm | 514–555 nm | Promising fluorescent probes with good fluorescence properties. |
| Dibenzofuran α-amino acids | Red-shifted from tyrosine | Red-shifted from tyrosine | Enhanced brightness and excellent quantum yields (0.49–0.62). |
| Difluoroboron Biindolediketonates | --- | Poorly solvent-dependent | Intense fluorescence with quantum yields >0.17 in many solvents. |
This table presents data for structurally related compound families to illustrate the fluorescent potential of conjugated dione (B5365651) systems.
Furthermore, research into dihydronaphthofurans has revealed that some vinylidene-naphthofurans exhibit photochromic properties, changing their characteristics when exposed to UV or sunlight. rsc.org This suggests that the broader class of naphthofuran derivatives could be engineered for use in light-responsive materials and devices. The development of "green" electronic materials from molecules like oligofurans, which are biodegradable and derived from biomass, also points to the potential for furan-containing compounds in sustainable organic electronics.
Role as Intermediates in the Synthesis of Diverse Heterocyclic Compounds
One of the most significant applications of the naphthofuran-dione framework in chemical science is its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The reactive nature of the dione system and the potential for functionalization of the furan and naphthalene (B1677914) rings make these compounds valuable building blocks.
A notable synthetic route involves the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione. This reaction yields a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates and alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates. beilstein-journals.org This demonstrates that the naphtho[1,2-b]furan-4,5-dione core can be constructed and subsequently used for further chemical transformations.
The parent compound, Naphtho[1,2-b]furan-4,5-dione (NFD), can be prepared in an efficient one-pot reaction from 2-hydroxy-1,4-naphthoquinone (B1674593) and chloroacetaldehyde. nih.gov The availability of such synthetic methods is crucial for the use of these compounds as intermediates. Furthermore, various naphthofuran derivatives have been used as key intermediates in the synthesis of pyran, pyrazole, and thiazole (B1198619) derivatives through their interaction with different reagents. researchgate.net The ability to use the naphthofuran-dione scaffold to access a wide range of other heterocyclic systems underscores its importance in synthetic organic chemistry.
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of Biosynthetic Pathways for Isopropylnaphthofuran-Diones
The natural world is a rich source of complex molecules, and understanding their biosynthetic origins is a cornerstone of drug discovery and biotechnology. While the specific biosynthetic pathway for 2-Isopropylnaphtho[1,2-b]furan-4,5-dione remains to be fully elucidated, related naphthofuran-diones have been isolated from various natural sources, including plants, fungi, bacteria, and insects. researchgate.net For instance, Naphtho[1,2-b]furan-4,5-dione (B1211137) has been identified in Avicennia marina, and 2-Isopropenylnaphtho[2,3-b]furan-4,9-dione has been found in Newbouldia laevis and Radermachera sinica. nih.govnih.gov
Future research should focus on identifying the enzymatic machinery and genetic blueprints responsible for the assembly of the isopropylnaphthofuran-dione scaffold in these organisms. This would involve a combination of genomic analysis, transcriptomics, and metabolomics to pinpoint the genes and enzymes involved in the intricate cyclization and substitution reactions that lead to the final product. A thorough understanding of these pathways could pave the way for the biotechnological production of these compounds, offering a more sustainable alternative to chemical synthesis.
Development of Highly Efficient and Sustainable Synthetic Routes for Substituted 2-Isopropylnaphtho[1,2-b]furan-4,5-diones
The development of efficient and environmentally benign synthetic methodologies is crucial for the exploration and potential application of novel chemical entities. Current approaches to the synthesis of related naphthofuran-diones often involve multi-step procedures. For example, the synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through reactions of 2-hydroxynaphthalene-1,4-dione with various reagents. beilstein-journals.org More recent advancements include visible-light-mediated [3+2] cycloaddition reactions, which offer a greener and more efficient route to these structures. mdpi.com
Future efforts in this area should aim to develop synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the use of non-toxic reagents and solvents, milder reaction conditions, and catalytic methods to minimize waste. mdpi.comrsc.org The development of one-pot syntheses and domino reactions could further enhance the efficiency of these processes. researchgate.net A key goal will be the regioselective introduction of various substituents onto the this compound core, allowing for the creation of a diverse library of analogs for structure-activity relationship studies. beilstein-journals.org
In-Depth Mechanistic Studies of Biological Activities at the Subcellular and Molecular Levels
Preliminary studies have suggested that this compound and its analogs may possess a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. ontosight.ai However, the precise molecular mechanisms underlying these effects are largely unknown. For instance, some naphthofuran-4,9-diones have demonstrated the ability to inhibit cell proliferation, generate DNA damage, and induce apoptosis in cancer cells. nih.gov
Future research must delve deeper into the subcellular and molecular targets of these compounds. This will involve a suite of techniques from molecular and cell biology, including:
Target Identification: Utilizing methods like affinity chromatography and proteomics to identify the specific proteins or enzymes that interact with this compound.
Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways involved in processes such as cell cycle regulation, apoptosis, and inflammation.
Enzyme Kinetics: For compounds that target specific enzymes, detailed kinetic studies can elucidate the mode of inhibition. For example, a series of 2-substituted 3-methylnaphtho[1,2-b]furan-4,5-diones were identified as novel substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), and their antitumor activity was linked to NQO1-mediated reactive oxygen species production. nih.gov
Advanced Structure-Activity Relationship (SAR) Studies to Optimize Specific Biological Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net By systematically modifying the structure of this compound and evaluating the biological effects of the resulting analogs, researchers can identify key structural features responsible for specific activities.
Future SAR studies should focus on:
Systematic Modification: Synthesizing a broad range of analogs with variations in the substituents on the aromatic rings and the furan (B31954) moiety.
Quantitative Analysis: Employing computational modeling and quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity. medchemexpress.com This can help in predicting the activity of new, unsynthesized compounds.
Selectivity Profiling: Assessing the activity of analogs against a panel of different cell lines or enzymes to identify compounds with high potency and selectivity for a particular target. nih.gov
For example, studies on other heterocyclic compounds have shown that the nature and position of substituents can significantly impact their biological profiles. nih.gov
Exploration of Novel Applications in Chemical Biology and Materials Science
The unique chemical properties of this compound and its derivatives suggest potential applications beyond traditional pharmacology.
In chemical biology , these compounds could be developed as:
Molecular Probes: Fluorescently tagged or biotinylated derivatives could be used to visualize and track biological processes in living cells.
Enzyme Inhibitors: As demonstrated with NQO1, these compounds can serve as specific inhibitors for studying enzyme function. nih.gov
In materials science , the planar, aromatic structure of the naphthofuran-dione core suggests potential for:
Organic Electronics: The electron-accepting properties of the dione (B5365651) system could be exploited in the development of organic semiconductors for use in transistors and solar cells.
Functional Dyes: The chromophoric nature of the molecule could lead to applications as functional dyes and pigments with specific optical or electronic properties.
The exploration of these novel applications will require interdisciplinary collaborations between chemists, biologists, and materials scientists.
Q & A
Basic: What are the standard synthetic protocols for 2-Isopropylnaphtho[1,2-b]furan-4,5-dione?
Methodological Answer:
The synthesis typically involves mercury(II) acetate-catalyzed cyclization of prenylated naphthoquinone precursors under acidic conditions. Key steps include:
- Reagent Selection : Use of acetic acid as a solvent and catalyst system, with controlled temperature (60–80°C) to avoid side reactions like over-oxidation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the furan-dione core. Yield optimization (32–65%) depends on substituent steric effects and reaction time .
- Validation : Confirmation via melting point analysis (e.g., 136°C for ethyl derivatives) and comparative TLC against known standards .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- 1H/13C-NMR : Look for distinct aromatic protons (δ 7.8–8.2 ppm) and carbonyl signals (δ 180–190 ppm). The isopropyl group shows a triplet (δ 1.2–1.4 ppm) and septet (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Strong C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) confirm the fused quinone-furan structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 254 for naphtho[2,3-b] derivatives) validate molecular weight, with fragmentation patterns indicating substituent loss .
Basic: What theoretical frameworks guide pharmacological research on this compound?
Methodological Answer:
- QSAR Models : Link substituent hydrophobicity (e.g., isopropyl groups) to anti-proliferative activity using 3D-QSAR contour maps. Polar groups at C-2 enhance cytotoxicity by improving membrane permeability .
- Molecular Docking : Map interactions with kinase targets (e.g., EGFR) using AutoDock Vina. The furan-dione core binds catalytic lysine residues, while isopropyl groups occupy hydrophobic pockets .
- Conceptual Frameworks : Align with redox-active quinone theories, where electron-deficient cores generate ROS in cancer cells .
Advanced: How can researchers optimize synthesis yield and purity for structurally complex derivatives?
Methodological Answer:
- Factorial Design : Use a 2^k design to test variables: solvent polarity (acetic acid vs. DMF), catalyst loading (5–10 mol%), and temperature (60–90°C). ANOVA identifies significant factors (e.g., solvent choice contributes 40% yield variance) .
- In Situ Monitoring : Employ HPLC-MS to track intermediate formation (e.g., naphthoquinone precursors) and adjust reaction kinetics dynamically .
- Controlled Crystallization : Optimize cooling rates during recrystallization to minimize impurities (e.g., regioisomers) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Cross-Validation : Compare results from MTT, SRB, and clonogenic assays to rule out false positives from redox interference .
- Cell Line Specificity : Test cytotoxicity in both adherent (HeLa) and suspension (HL-60) models to assess membrane permeability biases .
- Orthogonal Validation : Use CRISPR knockouts (e.g., NQO1-deficient cells) to confirm ROS-mediated mechanisms versus off-target effects .
Advanced: What computational methods predict the compound’s regioselectivity in electrophilic substitutions?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electron-rich sites (C-3/C-6) prone to electrophilic attack. Isopropyl groups reduce reactivity at adjacent positions due to steric hindrance .
- Molecular Dynamics : Simulate solvent effects (e.g., acetic acid) on transition-state stability. Polar solvents stabilize charge-separated intermediates, favoring C-4 substitution .
- Machine Learning : Train ANN models on historical regioselectivity data (e.g., substituent Hammett σ values) to predict new derivatives .
Advanced: What methodological challenges arise in structure-activity relationship (SAR) studies?
Methodological Answer:
- Regioisomer Separation : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers with opposing bioactivities (e.g., R vs. S configurations at C-2) .
- Substituent Electronic Effects : Quantify via Hammett plots (σ values) to distinguish electronic (e.g., methoxy) from steric (e.g., isopropyl) contributions .
- Dynamic SAR : Employ time-resolved activity assays to account for metabolic instability (e.g., quinone reduction in serum) .
Advanced: How to validate proposed toxicity mechanisms in non-cancerous cell models?
Methodological Answer:
- In Vitro Models : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific toxicity via LDH leakage and ATP depletion assays .
- ROS Quantification : Combine DCFH-DA fluorescence with SOD/catalase rescue experiments to confirm oxidative stress .
- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) identifies Nrf2/ARE pathway activation as a biomarker of adaptive antioxidant responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
